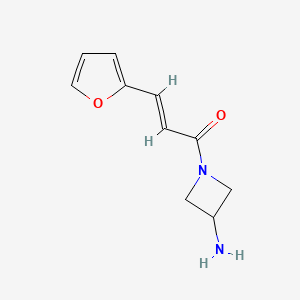![molecular formula C20H25Cl2NO B1466629 Chlorhydrate de 3-[2-(2-benzyl-4-chlorophénoxy)éthyl]pipéridine CAS No. 1219982-89-4](/img/structure/B1466629.png)
Chlorhydrate de 3-[2-(2-benzyl-4-chlorophénoxy)éthyl]pipéridine
Vue d'ensemble
Description
3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C20H25Cl2NO and its molecular weight is 366.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de la cholinestérase pour le traitement de la maladie d’Alzheimer
Le groupe benzyl-pipéridine, similaire à celui trouvé dans le Donépézil, est crucial pour l’inhibition des récepteurs de la cholinestérase . Ce composé peut se lier efficacement au site catalytique de l’enzyme AChE, interagissant avec des acides aminés clés comme Trp84, Trp279, Phe330 et Phe331. Cette interaction est vitale pour développer des traitements contre la maladie d’Alzheimer, où les inhibiteurs de la cholinestérase jouent un rôle important dans la gestion des symptômes en augmentant la concentration d’acétylcholine dans le cerveau.
Synthèse d’agonistes et d’antagonistes des récepteurs
Ce composé sert de bloc de construction pour la synthèse d’agonistes et d’antagonistes des récepteurs . Sa flexibilité structurale permet la création de divers dérivés qui peuvent imiter ou inhiber l’action des neurotransmetteurs, ce qui est essentiel pour développer de nouveaux médicaments pour les troubles neurologiques.
Réactions organométalliques et couplage croisé
La position benzylique de ce composé est réactive et peut subir diverses réactions organométalliques, notamment le couplage croisé de Suzuki et de Stille . Ces réactions sont fondamentales dans la création de molécules organiques complexes, ce qui peut conduire à la découverte de nouveaux médicaments ayant des applications thérapeutiques potentielles.
Réactions radicalaires
La structure du composé permet des réactions radicalaires à la position benzylique, qui peuvent être utilisées pour l’halogénation ou d’autres modifications . Ceci est particulièrement utile en chimie médicinale pour la diversification des pharmacophores et l’optimisation des composés de tête.
Substitution électrophile aromatique
Bien que le composé lui-même ne puisse pas subir de substitution électrophile aromatique en raison de la présence du groupe chloro électroattracteur, ses dérivés pourraient être conçus pour participer à de telles réactions . Cela peut être exploité dans la conception de médicaments pour introduire divers substituants qui peuvent améliorer les interactions médicament-récepteur.
Réactions de cyclisation
Les dérivés de la pipéridine, y compris ce composé, peuvent subir des réactions de cyclisation pour former divers systèmes cycliques . Ces réactions sont importantes pour la synthèse de composés cycliques qui sont présents dans de nombreuses molécules biologiquement actives.
Réactions d’amination
Des réactions d’amination sont possibles avec ce composé, conduisant à la formation de nouveaux dérivés aminés . Les amines sont un groupe fonctionnel courant dans les médicaments, et leur introduction peut modifier de manière significative l’activité biologique et la solubilité des composés.
Hydrogénation et annulation
Le cycle pipéridine du composé peut être impliqué dans des réactions d’hydrogénation et d’annulation . Ces réactions sont cruciales pour modifier la structure de base du composé afin d’ajuster finement ses propriétés pharmacocinétiques et pharmacodynamiques.
Propriétés
IUPAC Name |
3-[2-(2-benzyl-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO.ClH/c21-19-8-9-20(23-12-10-17-7-4-11-22-15-17)18(14-19)13-16-5-2-1-3-6-16;/h1-3,5-6,8-9,14,17,22H,4,7,10-13,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTOGMRRTOGECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466550.png)




![3-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466559.png)
![N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466560.png)



![1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466567.png)
